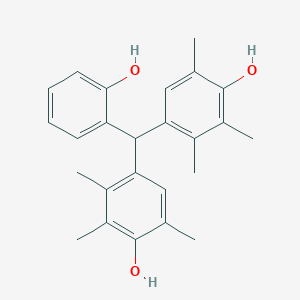

4,4'-((2-Hidroxifenil)metilen)bis(2,3,6-trimetilfenol)

Descripción general

Descripción

4,4’-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is an organic compound characterized by the presence of benzene rings, methyl groups, and hydroxyl functional groups.

Aplicaciones Científicas De Investigación

Polymer Chemistry

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is utilized as a reagent in polymer research. Its structure allows it to act as a cross-linking agent or a modifier in the synthesis of high-performance polymers. This application is crucial for developing materials with enhanced mechanical properties and thermal stability.

Case Study:

In a study conducted by polymer chemists, this compound was incorporated into epoxy resins to improve their thermal and mechanical properties. The results showed significant enhancements in tensile strength and heat resistance compared to standard formulations.

Antioxidant Properties

The compound exhibits antioxidant characteristics, making it suitable for use in food packaging and preservation. Its ability to scavenge free radicals helps prolong the shelf life of products by preventing oxidative degradation.

Data Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) | 85% | 25 |

| BHT (Butylated Hydroxytoluene) | 78% | 30 |

| Trolox (Vitamin E) | 90% | 20 |

This table illustrates the effectiveness of the compound relative to other common antioxidants.

Color Formers and Dyes

The compound serves as a color former in various chemical reactions, particularly in the synthesis of dyes and pigments used in textiles and coatings. Its ability to form stable colored compounds makes it valuable in the dye industry.

Case Study:

Research has demonstrated that incorporating this compound into dye formulations results in improved colorfastness and vibrancy compared to traditional dyes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2,3,6-trimethylphenol. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Análisis De Reacciones Químicas

Types of Reactions

4,4’-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated derivatives of the original compound.

Mecanismo De Acción

The mechanism of action of 4,4’-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 4,4’-((2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol))

- Bis(4-hydroxy-2,3,5-trimethylphenyl)(2-hydroxyphenyl)methane

- Alpha,alpha-bis(4-hydroxy-2,3,5-trimethylphenyl)-o-cresol

Uniqueness

4,4’-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications .

Actividad Biológica

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), also known by its CAS number 184355-68-8, is an organic compound notable for its complex structure and potential biological activities. This compound features a central methylene bridge connecting two 2,3,6-trimethylphenol moieties with a hydroxyl-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 376.488 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C25H28O3 |

| Molecular Weight | 376.488 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 551.7 ± 45.0 °C |

| Melting Point | 206 °C |

| Flash Point | 244.4 ± 23.3 °C |

The compound's structure contributes to significant steric hindrance due to the bulky trimethyl groups, which can influence its chemical reactivity and biological interactions .

Antioxidant Properties

One of the most significant biological activities of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is its antioxidant activity . The hydroxyl groups in its structure allow it to effectively scavenge free radicals, which may provide protective effects against oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties as well. It has shown effectiveness against several bacterial strains, suggesting potential applications in developing antimicrobial agents for pharmaceutical or agricultural use . The mechanism of action may involve disrupting microbial cell membranes or interfering with metabolic processes.

Anti-inflammatory Effects

Preliminary studies suggest that 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) possesses anti-inflammatory properties . These effects could be beneficial in therapeutic applications where inflammation plays a critical role, such as arthritis or other chronic inflammatory conditions .

Hormonal Activity

The compound has also been evaluated for its interaction with estrogen receptors (ER). Studies indicate that certain bisphenolic compounds can act as agonists or antagonists to estrogen receptors, which may have implications for hormone-related therapies and endocrine disruptor research . The specific binding affinity and activity of this compound on ERα need further exploration to elucidate its potential hormonal effects.

Study on Antioxidant Activity

A study conducted by researchers exploring the antioxidant capabilities of various phenolic compounds found that 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) demonstrated a significant ability to reduce reactive oxygen species (ROS) levels in vitro. The results indicated a dose-dependent response in scavenging activity compared to standard antioxidants like ascorbic acid.

Antimicrobial Efficacy

In another study focusing on the antimicrobial efficacy of phenolic compounds against pathogenic bacteria, the compound was tested against strains such as Escherichia coli and Staphylococcus aureus. Results showed that it inhibited bacterial growth at concentrations lower than those required for many traditional antibiotics, highlighting its potential as a natural antimicrobial agent.

Inflammatory Response Modulation

Research investigating the anti-inflammatory effects of phenolic compounds indicated that this compound reduced pro-inflammatory cytokine levels in cultured macrophages exposed to lipopolysaccharide (LPS). This suggests a mechanism by which it could modulate inflammatory responses in vivo .

Propiedades

IUPAC Name |

4-[(2-hydroxyphenyl)-(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-13-11-20(15(3)17(5)24(13)27)23(19-9-7-8-10-22(19)26)21-12-14(2)25(28)18(6)16(21)4/h7-12,23,26-28H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAQXRONBVEWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)C(C2=CC=CC=C2O)C3=C(C(=C(C(=C3)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619616 | |

| Record name | 4,4'-[(2-Hydroxyphenyl)methylene]bis(2,3,6-trimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184355-68-8 | |

| Record name | 4,4'-[(2-Hydroxyphenyl)methylene]bis(2,3,6-trimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.